

AC-386: A Technical Whitepaper on its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AC-386	
Cat. No.:	B12418357	Get Quote

This document provides a detailed technical overview of the discovery, chemical origin, and molecular mechanism of **AC-386**, a potent c-Met inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

AC-386 is a novel small molecule inhibitor targeting the c-Mesenchymal-Epithelial Transition (c-Met) factor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[1] Overexpression of c-Met has been implicated in various human cancers, making it a significant target for therapeutic intervention.[1] AC-386 was identified through a high-throughput screening process and has demonstrated potent antiproliferative activities against several cancer cell lines.[1][2] This whitepaper will delve into the technical details of its discovery, synthesis, and mode of action.

Discovery and Origin

The discovery of **AC-386** was the result of a dedicated in-house high-throughput screening campaign aimed at identifying novel inhibitors of the c-Met kinase.[1]

2.1. High-Throughput Screening

A diverse chemical library was screened for compounds that could inhibit the kinase activity of c-Met. The initial screening identified a hit compound which, through subsequent structural modifications and optimization, led to the development of **AC-386**.

2.2. Chemical Origin and Synthesis

AC-386 is a synthetic compound with a quinoline and pyridazinone moiety.[1] The synthesis of **AC-386** involves a multi-step process, which is outlined in the referenced literature.[1] The key steps involve the preparation of quinolin-4(1H)-one intermediates, followed by chlorination and nucleophilic substitution to yield the final compound.[1]

Quantitative Data

The inhibitory activity and antiproliferative effects of **AC-386** have been quantified in various assays.

Parameter	Value	Cell Line/Target	Reference
c-Met IC50	7.42 nM	c-Met Kinase	[2][3][4][5][6]
Antiproliferative IC50	0.37 ± 0.02 μM	HCT-116	[2]
0.63 ± 0.05 μM	MCF-7	[2]	
1.12 ± 0.10 μM	A549	[2]	_

Experimental Protocols

4.1. c-Met Kinase Inhibition Assay

The enzymatic activity of c-Met kinase was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate format. Each well contained recombinant human c-Met kinase, a poly-GT substrate, and ATP. The reaction was initiated by the addition of ATP and allowed to proceed at room temperature. The reaction was then stopped, and a europium-labeled anti-phosphotyrosine antibody was added. The TR-FRET signal was measured after an incubation period. The IC50 values were calculated from the dose-response curves.

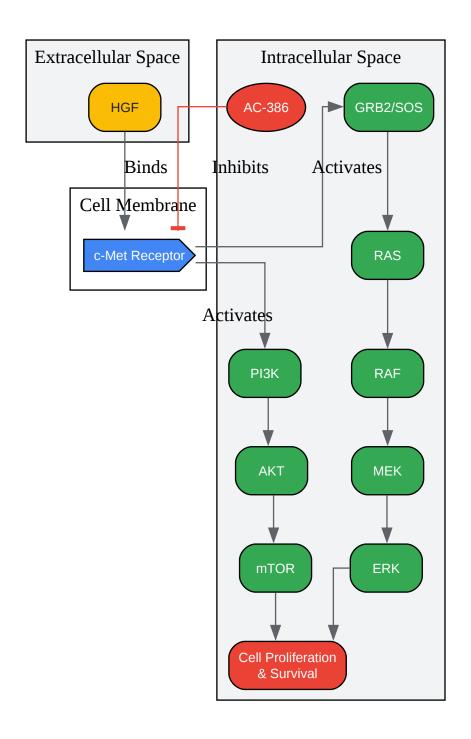
4.2. Cell Proliferation Assay (MTT Assay)

Human cancer cell lines (HCT-116, MCF-7, and A549) were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of **AC-386**

for 72 hours.[2] After the treatment period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were determined from the dose-response curves.

Mechanism of Action and Signaling Pathways

AC-386 functions as a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[2][3] [4][5]


5.1. Molecular Binding

Molecular docking studies have elucidated the binding mode of **AC-386** within the ATP-binding pocket of the c-Met kinase domain.[1] The quinoline and pyridazinone moieties of **AC-386** occupy the hinge region, forming crucial hydrogen bonds with the protein residues.[1] Specifically, the amide bond's NH group forms a hydrogen bond with the Asp1222 residue.[1] This interaction stabilizes the inhibitor-kinase complex and prevents the binding of ATP, thereby inhibiting the kinase activity of c-Met.

5.2. Downstream Signaling Pathway

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF).[1] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth, proliferation, and survival.[1] By inhibiting the kinase activity of c-Met, **AC-386** effectively blocks these downstream signals.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. c-Met (HGFR) | DC Chemicals [dcchemicals.com]
- 6. AC-386 1902910-89-7 | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [AC-386: A Technical Whitepaper on its Discovery, Origin, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418357#ac-386-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com